molecular formula C23H21ClN4O2S2 B15154777 2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B15154777
M. Wt: 485.0 g/mol
InChI Key: MEELDVOOQZHZNS-UHFFFAOYSA-N
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Description

3-(2-CHLOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a thiourea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiourea Backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the thiourea intermediate with a piperazine derivative.

    Attachment of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using a palladium catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiourea moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiourea backbone.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction of the thiourea moiety can yield corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-CHLOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

2-chloro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21ClN4O2S2/c24-19-5-2-1-4-18(19)21(29)26-23(31)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31)

InChI Key

MEELDVOOQZHZNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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